N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide is a synthetic organic compound that features a thiazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Sulfanylpropanamide Moiety:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could occur at the amide or thiazole ring.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Could be used in studies involving enzyme inhibition or receptor binding.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of novel polymers with specific characteristics.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-chloropyrimidin-2-yl)sulfanylpropanamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-aminopyrimidin-2-yl)sulfanylpropanamide
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-7-3-4-12-11(14-7)18-8(2)9(16)15-10-13-5-6-17-10/h3-4,8H,5-6H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGBIIGOMATJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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